(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and multiple fluorine atoms. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for introducing the Boc group is through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of efficiency, versatility, and sustainability compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for nucleophilic substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotection: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fluorinated compounds with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid involves its reactivity due to the presence of the Boc protecting group and fluorine atoms. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis. The fluorine atoms can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various chemical and biological studies .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,6,6-tetrafluorohexanoic acid: Characterized by the presence of a Boc group and multiple fluorine atoms.
(S)-2-((tert-Butoxycarbonyl)amino)-hexanoic acid: Lacks the fluorine atoms, making it less reactive in certain contexts.
(S)-2-Amino-5,5,6,6-tetrafluorohexanoic acid: Lacks the Boc protecting group, making it more reactive but less stable.
Uniqueness
The presence of both the Boc protecting group and multiple fluorine atoms in this compound makes it unique. The Boc group provides stability during synthetic processes, while the fluorine atoms enhance reactivity and influence the compound’s interactions with other molecules.
Properties
Molecular Formula |
C11H17F4NO4 |
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Molecular Weight |
303.25 g/mol |
IUPAC Name |
(2S)-5,5,6,6-tetrafluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H17F4NO4/c1-10(2,3)20-9(19)16-6(7(17)18)4-5-11(14,15)8(12)13/h6,8H,4-5H2,1-3H3,(H,16,19)(H,17,18)/t6-/m0/s1 |
InChI Key |
JRIKIPJNWDWSJG-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(C(F)F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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